molecular formula C4H5FN2O2S B13012787 4-Fluoro-1-(methylsulfonyl)-1H-pyrazole

4-Fluoro-1-(methylsulfonyl)-1H-pyrazole

Cat. No.: B13012787
M. Wt: 164.16 g/mol
InChI Key: UBEMRSBAZBUBCM-UHFFFAOYSA-N
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Description

4-Fluoro-1-(methylsulfonyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-(methylsulfonyl)-1H-pyrazole typically involves the introduction of a fluorine atom and a methylsulfonyl group onto a pyrazole ring. One common method involves the reaction of 4-fluoropyrazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products:

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include sulfone and sulfide derivatives, respectively.

Scientific Research Applications

4-Fluoro-1-(methylsulfonyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(methylsulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the methylsulfonyl group can enhance the compound’s binding affinity and selectivity for its targets. Additionally, these functional groups can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

    4-Fluoropyrazole: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    1-(Methylsulfonyl)pyrazole:

    4-Fluoro-1-(methylthio)-1H-pyrazole: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in reactivity and biological activity.

Uniqueness: 4-Fluoro-1-(methylsulfonyl)-1H-pyrazole is unique due to the combined presence of the fluorine atom and the methylsulfonyl group, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and binding affinity for specific targets, making it a valuable scaffold in drug discovery and materials science.

Properties

Molecular Formula

C4H5FN2O2S

Molecular Weight

164.16 g/mol

IUPAC Name

4-fluoro-1-methylsulfonylpyrazole

InChI

InChI=1S/C4H5FN2O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,1H3

InChI Key

UBEMRSBAZBUBCM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=C(C=N1)F

Origin of Product

United States

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